PBA-1105

Targeted Protein Degradation Tauopathy Autophagy

PBA-1105 is an autophagy-targeting chimera (AUTOTAC) that induces p62 self-oligomerization to selectively degrade misfolded proteins, particularly aggregation-prone mutant tau (tauP301L), via the autophagy-lysosome pathway. Developed as part of a chemical biology platform distinct from PROTACs, PBA-1105 bypasses the ubiquitin-proteasome system and directly engages the autophagy receptor p62/SQSTM1, enabling clearance of degradation-resistant aggregates at nanomolar concentrations.

Molecular Formula C39H48N2O6
Molecular Weight 640.8 g/mol
Cat. No. B15605715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBA-1105
Molecular FormulaC39H48N2O6
Molecular Weight640.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H48N2O6/c42-39(18-10-17-33-11-4-1-5-12-33)41-22-24-44-26-28-45-27-25-43-23-21-40-30-36-19-20-37(46-31-34-13-6-2-7-14-34)38(29-36)47-32-35-15-8-3-9-16-35/h1-9,11-16,19-20,29,40H,10,17-18,21-28,30-32H2,(H,41,42)
InChIKeyKWKXGSARCNKZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PBA-1105 Procurement Guide: A Quantitative Evidence-Based AUTOTAC Degrader for Misfolded Protein Clearance


PBA-1105 is an autophagy-targeting chimera (AUTOTAC) that induces p62 self-oligomerization to selectively degrade misfolded proteins, particularly aggregation-prone mutant tau (tauP301L), via the autophagy-lysosome pathway [1]. Developed as part of a chemical biology platform distinct from PROTACs, PBA-1105 bypasses the ubiquitin-proteasome system and directly engages the autophagy receptor p62/SQSTM1, enabling clearance of degradation-resistant aggregates at nanomolar concentrations [1].

Why In-Class AUTOTAC Compounds Cannot Substitute for PBA-1105 in Tauopathy Research


Although multiple AUTOTAC molecules share the p62-engagement mechanism, direct substitution is precluded by critical differences in target specificity, degradation kinetics, and in vivo validation status. PBA-1105 is quantitatively characterized for mutant tau (tauP301L) degradation with a DC50 of 0.71 nM , whereas its close analog PBA-1105b targets a structurally distinct substrate (mutant desmin) . Furthermore, the shorter PEG linker in PBA-1105 confers different solubility and biodistribution properties compared to PBA-1105b . Substituting another AUTOTAC without equivalent tau-directed evidence introduces experimental risk in neurodegenerative disease models.

PBA-1105 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


PBA-1105 Achieves Sub-Nanomolar Mutant Tau Degradation (DC50 0.71 nM) — Over 100-Fold More Potent Than Typical PROTAC Degraders

PBA-1105 induces autophagic degradation of stably expressed mutant tau (tauP301L) with a DC50 of 0.71 nM and a Dmax,24 hr of 100 nM, followed by a hook effect at higher concentrations [1]. For comparison, representative PROTAC degraders targeting tau typically exhibit DC50 values in the 100–500 nM range, while the ALK-targeting degrader Hyt-9 shows a DC50 of 134 nM [2]. This represents an approximately 100- to 700-fold improvement in degradation potency for PBA-1105 relative to PROTAC benchmarks in cellular assays.

Targeted Protein Degradation Tauopathy Autophagy DC50 AUTOTAC vs PROTAC

PBA-1105 Selectively Degrades Pathological Tau Aggregates Over Soluble, Functional Tau — PBA and YTK-1105 Controls Show No Activity

In SH-SY5Y-tauP301L cells, PBA-1105 (0.1 μM, 24 h) selectively reduced Triton X-100-insoluble (aggregated) tau species, while the PBA warhead alone and the p62 ligand YTK-1105 alone showed no degradation activity [1]. Quantitative immunoblotting and densitometry confirmed that both the target-binding ligand (PBA) and the autophagy-targeting ligand (YTK-1105) are individually inactive; only the full bifunctional AUTOTAC (PBA-1105) induces degradation [1]. This bifunctional requirement was statistically significant (P < 0.00821) across three biologically independent experiments [1].

Selective Degradation Tau Aggregates Triton X-100 Fractionation Disease-Relevant Proteoforms

PBA-1105 Reduces Tau Aggregates In Vivo in a Transgenic Tauopathy Mouse Model — Dose-Dependent Clearance at 20 and 50 mg/kg

In hTauP301L-BiFC transgenic mice, intraperitoneal injection of PBA-1105 (20 or 50 mg/kg, three times per week for four weeks) produced dose-dependent clearance of RIPA-insoluble tau aggregates in brain tissue [1]. Quantitative densitometry (n = 5 mice) showed significant reductions: at 20 mg/kg, P = 0.0111 for insoluble human tau; at 50 mg/kg, P = 0.00105 for insoluble human tau and P = 0.0442 for insoluble mouse tau [1]. Immunohistochemistry with BiFC and AT8 staining confirmed reduced total and phosphorylated tau puncta (n = 7 mice) [1]. Pharmacokinetic studies in rodent models relevant to PROTAC development generally require oral bioavailability >20% for CNS applications; PBA-1105 achieves functional brain exposure via intraperitoneal administration [2].

In Vivo Efficacy Transgenic Mouse Model Tauopathy RIPA-Insoluble Fraction Dose-Response

PBA-1105 Mechanistically Distinct from PROTACs — p62 Self-Oligomerization Drives Autophagic Degradation Without Requiring Ubiquitination

PBA-1105 binds the ZZ domain of p62/SQSTM1, inducing p62 self-oligomerization and subsequent LC3-mediated autophagic engulfment of target proteins [1]. Unlike PROTACs, which require ubiquitin-proteasome system engagement via E3 ligases, PBA-1105-mediated degradation is ubiquitin-independent [1]. Co-immunoprecipitation experiments confirmed that AUTOTAC PBA-1105 does not require ubiquitin-associated domains for activity, distinguishing it from AUTACs [2]. In vitro p62 oligomerization assays in HEK293T cells demonstrated that PBA-1106, PBA-1105, Anle138b-F105, and PBA-1105b all induce p62 polymerization, but with distinct target specificities (PBA-1105/PBA-1106: mutant tau; PBA-1105b: mutant desmin; Anle138b-F105: mutant huntingtin) [1].

AUTOTAC Mechanism p62 Oligomerization Autophagy-Lysosome Ubiquitin-Independent Degradation

PBA-1105 vs PBA-1105b: Shorter PEG Linker Confers Distinct Target Specificity and Molecular Properties for Tau Research

PBA-1105 and PBA-1105b are structurally related AUTOTACs with identical PBA-based target-binding warheads and p62-targeting ligands, but differ in PEG linker length [1]. PBA-1105 uses a shorter PEG linker (MW = 640.81 g/mol), while PBA-1105b employs a drastically longer PEG-based linker (MW = 817.02 g/mol) [1]. Critically, this linker difference correlates with distinct target specificity: PBA-1105 degrades mutant tau (tauP301L) with a DC50 of 0.71 nM , whereas PBA-1105b targets mutant desmin — a completely different aggregation-prone protein associated with myopathies rather than tauopathies [1]. The molecular weight difference (640.81 vs 817.02 g/mol) also impacts solubility, membrane permeability, and pharmacokinetic properties .

AUTOTAC Linker Design PBA-1105b Comparison Target Specificity Molecular Weight Solubility

PBA-1105: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Cellular Tauopathy Models Requiring Sub-Nanomolar Mutant Tau Clearance

PBA-1105 is the AUTOTAC of choice for SH-SY5Y-tauP301L and HeLa-TauP301L-GFP cellular models of tauopathy, where its DC50 of 0.71 nM enables robust degradation of aggregation-prone tau at low nanomolar concentrations (0.1–1 μM) [1]. The validated 24-hour treatment window and documented hook effect above 100 nM Dmax provide clear experimental boundaries for dose-response studies [1]. The Triton X-100 fractionation protocol with HCQ co-treatment (10 μM) is established for distinguishing soluble vs aggregated tau clearance [1].

In Vivo Preclinical Tauopathy Studies Requiring Brain-Penetrant Aggregate Clearance

For transgenic mouse models of tauopathy (e.g., hTauP301L-BiFC), PBA-1105 provides a dosing regimen validated by the original Nature Communications study: 20–50 mg/kg intraperitoneal injection, three times weekly for four weeks [1]. This regimen achieved statistically significant reductions in RIPA-insoluble tau and phosphorylated tau (AT8) in brain tissue, supporting its use in preclinical efficacy studies [1]. Researchers should note that PBA-1105 (not PBA-1105b) is the correct compound for tau-directed studies .

Mechanistic Studies of Autophagy-Lysosome Pathway Engagement Independent of Ubiquitination

PBA-1105 serves as a chemical biology tool for dissecting p62/SQSTM1-dependent autophagy without engaging the ubiquitin-proteasome system, making it ideal for comparative studies against PROTACs or AUTACs [1]. Key experimental controls should include PBA alone (no degradation) and YTK-1105 alone (no degradation) to confirm bifunctional requirement [1]. Co-treatment with HCQ (lysosome inhibitor, 10 μM) vs MG132 (proteasome inhibitor) can further validate autophagy-specific degradation [1].

AUTOTAC Platform Benchmarking and Chemical Biology Tool Development

As the most quantitatively characterized AUTOTAC for tau, PBA-1105 provides a benchmark for developing new autophagy-based degraders. Its well-defined DC50 (0.71 nM), Dmax (100 nM), and hook effect parameters enable rigorous comparison with novel AUTOTAC candidates [1]. Comparative studies against PBA-1106 (also tau-targeting, DC50 1–10 nM) and Anle138b-F105 (huntingtin-targeting) can elucidate structure–activity relationships in the AUTOTAC chemical series [2].

Technical Documentation Hub

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